4-乙酰基-3-羟基苯甲酸甲酯

描述

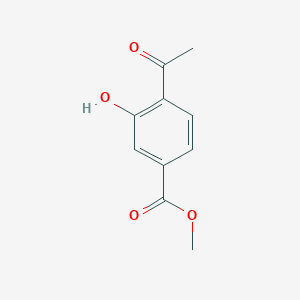

“Methyl 4-acetyl-3-hydroxybenzoate” is a chemical compound with the molecular formula C10H10O4 . It is also known by other synonyms such as “methyl 4-acetyl-3-hydroxybenzoate”, “4-acetyl-3-hydroxy-benzoic acid methyl ester”, and "methyl4-acetyl-3-hydroxybenzoate" .

Molecular Structure Analysis

The molecular structure of “Methyl 4-acetyl-3-hydroxybenzoate” includes a molecular weight of 194.18 g/mol . The InChI code isInChI=1S/C10H10O4/c1-6(11)8-4-3-7(5-9(8)12)10(13)14-2/h3-5,12H,1-2H3 . The Canonical SMILES is CC(=O)C1=C(C=C(C=C1)C(=O)OC)O . Physical And Chemical Properties Analysis

“Methyl 4-acetyl-3-hydroxybenzoate” has a molecular weight of 194.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are both 194.05790880 g/mol . The Topological Polar Surface Area is 63.6 Ų . The Heavy Atom Count is 14 .科学研究应用

Intermediate for Value-Added Bioproducts

Methyl 4-acetyl-3-hydroxybenzoate, also known as 4-Hydroxybenzoic acid (4-HBA), has emerged as a promising intermediate for several value-added bioproducts . It has potential biotechnological applications in various fields such as food, cosmetics, pharmacy, and fungicides .

Biosynthesis of Resveratrol

Resveratrol is a type of natural phenol that has various health benefits. 4-HBA can be used as a starting feedstock for the biosynthesis of resveratrol .

Production of Muconic Acid

Muconic acid is a compound that has potential applications in the production of certain types of plastics. 4-HBA can be used in the biosynthesis of muconic acid .

Synthesis of Gastrodin

Gastrodin is a natural compound that has been used in traditional medicine. 4-HBA can be used as a starting material for the synthesis of gastrodin .

Production of Xiamenmycin

Xiamenmycin is a type of benzoate that has potential applications in the treatment of fibrotic diseases. 4-HBA can be used in the biosynthesis of xiamenmycin .

Synthesis of Vanillyl Alcohol

Vanillyl alcohol is a flavoring agent that is used in the food industry. 4-HBA can be used as a starting material for the synthesis of vanillyl alcohol .

安全和危害

“Methyl 4-acetyl-3-hydroxybenzoate” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of a spill or leak, evacuate personnel to safe areas and collect the spillage .

作用机制

Target of Action

Methyl 4-acetyl-3-hydroxybenzoate, also known as Methyl 3-Acetyl-4-hydroxybenzoate, is used to prepare and study structure-activity relationships of 2-(1-adamantyl)-4-(thio)chromenone-6-carboxylic acids as potent reversible inhibitors of human steroid sulfatase . The primary target of this compound is the enzyme steroid sulfatase, which plays a crucial role in the regulation of hormone activity.

Mode of Action

It is known to inhibit the activity of steroid sulfatase, thereby affecting the metabolism of steroids in the body . This inhibition can lead to changes in the hormonal balance, which can have various downstream effects.

Biochemical Pathways

The compound’s action on steroid sulfatase affects the steroid hormone pathway. Steroid hormones, such as estrogen and testosterone, are crucial for various physiological processes, including growth, immune function, and metabolic regulation. By inhibiting steroid sulfatase, Methyl 4-acetyl-3-hydroxybenzoate can potentially influence these processes .

Pharmacokinetics

The pharmacokinetic characteristics of Methyl 4-acetyl-3-hydroxybenzoate include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . Additionally, it permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs .

Result of Action

The inhibition of steroid sulfatase by Methyl 4-acetyl-3-hydroxybenzoate can lead to a decrease in the activity of steroid hormones. This can have various effects at the molecular and cellular level, depending on the specific hormones affected and the tissues in which they act .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 4-acetyl-3-hydroxybenzoate. Furthermore, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These factors can affect the compound’s stability and the effectiveness of its action.

属性

IUPAC Name |

methyl 4-acetyl-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6(11)8-4-3-7(5-9(8)12)10(13)14-2/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQKWPMUVFBBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626909 | |

| Record name | Methyl 4-acetyl-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-acetyl-3-hydroxybenzoate | |

CAS RN |

478169-69-6 | |

| Record name | Methyl 4-acetyl-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)piperazine](/img/structure/B1358648.png)

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B1358655.png)

![2-phenylpyrazolo[1,5-a]pyrazine-4(5H)-thione](/img/structure/B1358657.png)

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)

![1-[2-(Trifluoromethyl)phenyl]ethylamine hydrochloride](/img/structure/B1358673.png)